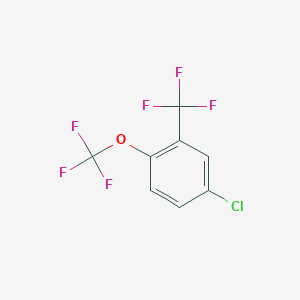

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene

Overview

Description

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene is an organic compound with the following chemical formula: C7H3ClF3 . It belongs to the class of aryl trifluoromethyl ethers. The compound’s structure features a chloro-substituted benzene ring with two trifluoromethyl groups attached at different positions. These trifluoromethyl groups contribute to its unique properties and potential applications .

Synthesis Analysis

The synthesis of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene can be achieved through nucleophilic trifluoromethoxylation of alkyl halides using (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent. Notably, this method does not require silver as a catalyst and operates under mild reaction conditions. TFBO is easily prepared, thermally stable, and releases CF3O− species in the presence of a base. The broad scope and good functional group compatibility of this method make it suitable for late-stage trifluoromethoxylation of alkyl halides in complex small molecules .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene consists of a chloro-substituted benzene ring with two trifluoromethyl groups attached. The arrangement of these atoms and functional groups determines its chemical properties and reactivity .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and other transformations typical of aryl halides. Its trifluoromethyl groups can influence its reactivity and interactions with other molecules .

Physical And Chemical Properties Analysis

Scientific Research Applications

Application 1: High-Temperature Proton Exchange Membrane Fuel Cell Applications

Specific Scientific Field

Polymer Research

Comprehensive and Detailed Summary of the Application

The compound is used in the synthesis of a novel tetraamine, which is then used to prepare a type of polybenzimidazole (PBI) known as CF3-PBI-OO . This PBI is used in high-temperature proton exchange membrane fuel cells (HT-PEMFCs), which are a potential alternative energy source .

Detailed Description of the Methods of Application or Experimental Procedures

The tetraamine is synthesized through a seven-step synthetic procedure starting from 1-chloro-4-nitro-2-(trifluoromethyl)benzene . The CF3-PBI-OO is then prepared from 4,4’-oxybis(benzoic acid) (OBA) and the tetraamine using Eaton’s reagent as the solvent . The temperature and concentration must be well controlled to achieve a relatively high molecular weight .

Thorough Summary of the Results or Outcomes Obtained

The CF3-PBI-OO exhibited a high inherent viscosity of 2.1 dL/g, measured in methanesulfonic acid (MSA) with a concentration of 0.2 g/dL at 35 ℃ . The membrane exhibited a high proton conductivity of 115 mS/cm at 160 ℃ . The single fuel cell based on CF3-PBI-OO demonstrated a peak power density of 691 mW/cm² at 160 ℃ . It showed superior performance compared to commercially available m-PBI when subjected to the same test conditions .

Application 2: Synthesis of FDA-Approved Trifluoromethyl Group-Containing Drugs

Specific Scientific Field

Pharmaceutical Chemistry

Comprehensive and Detailed Summary of the Application

The compound is used in the synthesis of various FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities .

Detailed Description of the Methods of Application or Experimental Procedures

The specific synthetic procedures vary depending on the drug being synthesized . However, the general process involves incorporating the TFM group into the drug molecule during the synthesis .

Thorough Summary of the Results or Outcomes Obtained

Over the past 20 years, 19 FDA-approved drugs containing the TFM group have been synthesized . These drugs have been used to treat various diseases and disorders .

Application 3: Materials Engineering

Specific Scientific Field

Materials Engineering

Comprehensive and Detailed Summary of the Application

Fluorine, which is present in the compound, is widely used in materials engineering . It is used in the production of thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastics, membranes, and other products .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application depend on the product being produced . However, the general process involves incorporating fluorine into the material during its production .

Thorough Summary of the Results or Outcomes Obtained

Fluorine-containing compounds have significantly impacted the field of materials engineering . They have led to the development of a wide range of products with unique properties .

Application 4: Synthesis of Aryl Trifluoromethyl Ether

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

The compound is used in the synthesis of aryl trifluoromethyl ether . This class of compounds has a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Detailed Description of the Methods of Application or Experimental Procedures

The compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .

Thorough Summary of the Results or Outcomes Obtained

The synthesis of aryl trifluoromethyl ether from 4-chloro-1-(trifluoromethoxy)benzene has been successfully achieved . The resulting compound has potential applications in various fields .

Future Directions

properties

IUPAC Name |

4-chloro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTIURILQOMBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)

![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)